molecular formula C18H28ClN3O3Si B8090669 (S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride

(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride

Cat. No.: B8090669
M. Wt: 398.0 g/mol
InChI Key: YAPMTAIADBOXKI-DMLYUBSXSA-N
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Description

(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C18H28ClN3O3Si and its molecular weight is 398.0 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-4-(trimethylsilyl)butanoic acid hydrochloride, also known by its CAS number 20696-60-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C22H22N4O3C_{22}H_{22}N_{4}O_{3} with a molecular weight of 390.44 g/mol. It features a complex structure that includes an indole moiety, which is significant for its biological activity.

PropertyValue
CAS Number20696-60-0
Molecular FormulaC22H22N4O3
Molecular Weight390.44 g/mol
InChI KeyNQIHMZLGCZNZBN-PXNSSMCTSA-N

Research indicates that this compound may exhibit various biological activities, primarily through interactions with specific enzymatic pathways and cellular receptors. Notably, it has been studied for its potential inhibitory effects on histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and cancer biology.

Case Studies and Research Findings

  • Inhibition of Histone Deacetylases (HDACs) :
    • A study highlighted the compound's structural similarity to azumamide analogs, which are known HDAC inhibitors. The preliminary docking studies suggested favorable interactions with HDAC enzymes, potentially leading to altered gene expression profiles in cancer cells .
  • Cell Penetration and Lipophilicity :
    • Modifications to the compound's structure have been explored to enhance its cell penetration properties. Research indicated that certain lipophilic modifications could improve its efficacy as an HDAC inhibitor .
  • Cytotoxicity in Cancer Cells :
    • Experimental results showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, although specific pathways remain under investigation .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparison with other known HDAC inhibitors is useful:

Compound NameMechanism of ActionIC50 (µM)
LargazoleHDAC inhibition~0.05
Suberoylanilide hydroxamic acid (SAHA)HDAC inhibition~0.5
This compoundProposed HDAC inhibitorTBD

Note: IC50 values are indicative and may vary based on experimental conditions.

Safety and Handling

The compound is classified with safety warnings indicating potential hazards upon exposure. Precautionary measures should be taken when handling this substance in laboratory settings.

Hazard Classification

Hazard StatementSignal Word
H302: Harmful if swallowedWarning
H315: Causes skin irritationWarning
H319: Causes serious eye irritationWarning

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-trimethylsilylbutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3Si.ClH/c1-25(2,3)9-8-16(18(23)24)21-17(22)14(19)10-12-11-20-15-7-5-4-6-13(12)15;/h4-7,11,14,16,20H,8-10,19H2,1-3H3,(H,21,22)(H,23,24);1H/t14-,16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPMTAIADBOXKI-DMLYUBSXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)CC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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